3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide
Overview
Description
“3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide” is a type of organic compound . It’s a derivative of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide, which has been synthesized and evaluated for serotonin-3 (5HT3) receptor antagonistic activities .
Synthesis Analysis
The synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines involves a regioselective one-pot process. A base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate. This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The compounds bearing a 9-methyl-9-azabicyclo [3.3.1]non-3-yl moiety as the basic part of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives were equipotent to those bearing 1-azabicyclo [2.2.2]oct-3-yl moiety. The 9-methyl-9-azabicyclo [3.3.1]non-3-yl moiety was confirmed to adopt a boat-chair conformation on the basis of both NMR studies and X-ray analysis .Scientific Research Applications
Synthesis and Characterization
- 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide derivatives have been utilized in synthetic chemistry, particularly in microwave-catalyzed synthesis processes. These derivatives serve as essential components in producing substituted pyrazol-5-ones, highlighting their role in the rapid, efficient, and eco-friendly synthesis of complex organic compounds (Dabholkar & Gavande, 2003). Additionally, they have been involved in the synthesis of alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates, demonstrating their versatility as intermediates in organic synthesis (Štefanić et al., 2001).
Biological Activities and Applications
- Compounds derived from this compound have shown a range of biological activities, including antimicrobial and antioxidant properties. For instance, benzoxazinyl pyrazolone arylidenes derived from these compounds have been reported to possess potent antimicrobial and antioxidant activities, underlining their potential in pharmaceutical and medical applications (Sonia et al., 2013). Moreover, the broad spectrum of bioactivities such as antifungal, antibacterial, anti-HIV, anticancer, and anti-inflammatory associated with 3,4–dihydro–2H–1,3–benzoxazines derivatives, including their oxo-derivatives, signifies their importance in the development of new therapeutic agents (El-Din, 2021).
Other Applications
- Beyond their use in polybenzoxazine preparation, 3,4-dihydro-1,3-2H-benzoxazines, including the this compound derivatives, have been explored for their unique properties. These compounds have found applications as luminescent materials, ligands for cations, and reducing agents for precious metal ions, showcasing their utility in a variety of fields ranging from materials science to catalysis (Wattanathana et al., 2017).
properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-8-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-12-9(14)5-2-1-3-6-8(5)15-4-7(13)11-6/h1-3H,4,10H2,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZHFKHKLRLCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC(=C2O1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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